molecular formula C17H25ClN2O2 B8154466 Benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate hydrochloride

Benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate hydrochloride

Cat. No.: B8154466
M. Wt: 324.8 g/mol
InChI Key: WBSSKDSMVKCIOV-UHFFFAOYSA-N
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Description

Benzyl (4-(aminomethyl)bicyclo[222]octan-1-yl)carbamate hydrochloride is a chemical compound with the molecular formula C₁₇H₂₄N₂O₂Cl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the bicyclic compound bicyclo[2.2.2]octane. The first step involves the introduction of an aminomethyl group at the 4-position of the bicyclic structure. This is typically achieved through nucleophilic substitution reactions. The resulting intermediate is then reacted with benzyl chloroformate to introduce the benzyl carbamate group. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to increase the yield and purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles or electrophiles, depending on the specific substitution process.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in a variety of derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.

Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a ligand in binding studies.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its structural properties may make it suitable for targeting specific biological pathways or receptors.

Industry: The compound can be used in the production of specialty chemicals, coatings, and materials due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of Benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would depend on the specific biological system being targeted.

Comparison with Similar Compounds

  • Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate

  • Benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate)

Uniqueness: Benzyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate hydrochloride is unique due to its bicyclic structure and the presence of both an aminomethyl group and a carbamate group. This combination of functional groups provides it with distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

benzyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c18-13-16-6-9-17(10-7-16,11-8-16)19-15(20)21-12-14-4-2-1-3-5-14;/h1-5H,6-13,18H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSSKDSMVKCIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CN)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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